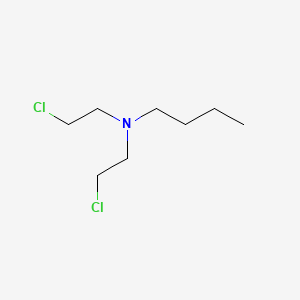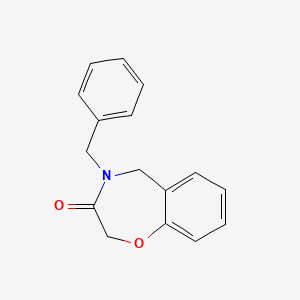
2,4-Dichloro-1-(chloromethyoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Dichloro-1-(chloromethyoxy)benzene is an organic compound with the molecular formula C7H5Cl3O It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(chloromethyoxy)benzene typically involves the chlorination of 2-chloromethoxybenzene. One common method includes the use of N-chloromorpholine as a chlorinating agent. The reaction is carried out in the presence of sulfuric acid at low temperatures to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-(chloromethyoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chloromethoxy group can yield 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
科学的研究の応用
2,4-Dichloro-1-(chloromethyoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a pesticide or herbicide.
Medicine: Studied for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2,4-Dichloro-1-(chloromethyoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the chloromethyl group.
2,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of the chloromethoxy group.
2,4-Dichlorobenzoic acid: Contains a carboxylic acid group instead of the chloromethoxy group.
Uniqueness
2,4-Dichloro-1-(chloromethyoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
CAS番号 |
13543-09-4 |
|---|---|
分子式 |
C7H5Cl3O |
分子量 |
211.5 g/mol |
IUPAC名 |
2,4-dichloro-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2 |
InChIキー |
KPUQILRBGVUAFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,7-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B8759912.png)

![4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8759927.png)

![Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-](/img/structure/B8759942.png)
